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Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-

limiting step in the de novo serine synthesis pathway (SSP). This pathway diverts the glycolytic

intermediate 3-phosphoglycerate (3-PG) towards the production of serine and its downstream

metabolites, which are essential for cell proliferation, redox balance, and one-carbon

metabolism. In certain cancers, PHGDH is overexpressed, and its activity is crucial for tumor

growth and survival. Consequently, PHGDH has emerged as a promising target for cancer

therapy.

Isotope tracing with stable isotopes, such as Carbon-13 (¹³C), is a powerful technique to

delineate metabolic pathways and quantify metabolic fluxes. By providing cells with ¹³C-labeled

glucose, researchers can track the incorporation of the heavy carbon isotope into various

metabolites. This approach allows for a detailed investigation of how genetic modifications,

such as the knockout of PHGDH, impact cellular metabolism.

These application notes provide a comprehensive guide for conducting ¹³C-glucose tracing

experiments in PHGDH knockout (KO) cells. The protocols detailed below cover cell culture,

isotope labeling, metabolite extraction, and mass spectrometry analysis, enabling researchers

to investigate the metabolic consequences of PHGDH loss.
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Metabolic Consequences of PHGDH Knockout
The knockout of PHGDH blocks the de novo synthesis of serine from glucose. This genetic

alteration leads to several predictable metabolic shifts:

Increased Serine Dependency: PHGDH KO cells become auxotrophic for serine and must

acquire it from the extracellular environment.

Reduced Glycine and One-Carbon Units: As serine is a primary source of glycine and one-

carbon units for the folate cycle, PHGDH KO can lead to decreased synthesis of these

crucial building blocks for nucleotide and glutathione synthesis.

Altered Glycolytic Flux: The blockage of the SSP can lead to an accumulation of upstream

glycolytic intermediates and potentially redirect carbon flux towards other pathways, such as

the tricarboxylic acid (TCA) cycle or lactate production.

Impact on Downstream Pathways: The reduced availability of serine-derived metabolites can

affect nucleotide synthesis, redox homeostasis (through glutathione synthesis), and

methylation reactions.

Data Presentation: Quantitative ¹³C-Glucose Tracing
in PHGDH KO Cells
The following table summarizes illustrative quantitative data from a ¹³C-glucose tracing

experiment comparing wild-type (WT) and PHGDH KO cells. The data represents the

percentage of each metabolite pool that is labeled with ¹³C from glucose after a 24-hour

incubation period.
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Metabolite
Wild-Type (% ¹³C
Labeled)

PHGDH KO (% ¹³C
Labeled)

Expected Change
in PHGDH KO

Glycolysis

3-Phosphoglycerate

(3-PG)
95% 95% No significant change

Pyruvate 85% 80% Slight decrease

Lactate 90% 92% Slight increase

Serine Synthesis

Pathway

Serine 60% <5% Drastic decrease

Glycine 55% <10% Drastic decrease

TCA Cycle

Citrate 70% 75% Slight increase

α-Ketoglutarate 65% 70% Slight increase

Malate 68% 73% Slight increase

Nucleotide Precursors

Ribose-5-phosphate 80% 80% No significant change

dTMP (from serine) 40% <5% Drastic decrease

Experimental Protocols
Cell Culture and PHGDH Knockout
Materials:

Wild-type and PHGDH knockout cancer cell lines (e.g., generated using CRISPR/Cas9)

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine

Serum (FBS) and 1% penicillin-streptomycin
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Cell culture plates/flasks

Protocol:

Culture wild-type and PHGDH KO cells in their respective complete growth media in a

humidified incubator at 37°C with 5% CO₂.

Passage the cells as needed to maintain them in the exponential growth phase.

For experiments, seed the cells at a density that will result in 70-80% confluency at the time

of metabolite extraction.

¹³C-Glucose Labeling
Materials:

Glucose-free DMEM or RPMI-1640 medium

[U-¹³C₆]-Glucose (uniformly labeled ¹³C-glucose)

Dialyzed Fetal Bovine Serum (dFBS)

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Protocol:

Prepare the labeling medium: Supplement glucose-free medium with 10% dFBS, 1%

penicillin-streptomycin, and the desired concentration of [U-¹³C₆]-Glucose (typically the same

concentration as glucose in the standard medium, e.g., 25 mM).

When cells reach the desired confluency, aspirate the standard growth medium.

Wash the cells once with pre-warmed PBS to remove any residual unlabeled glucose.

Add the pre-warmed ¹³C-glucose labeling medium to the cells.

Incubate the cells for the desired labeling period (e.g., 24 hours) at 37°C and 5% CO₂.
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Metabolite Extraction
Materials:

Ice-cold 0.9% NaCl solution

Methanol (LC-MS grade), pre-chilled to -80°C

Cell scraper

Microcentrifuge tubes, pre-chilled

Protocol:

To quench metabolism, place the cell culture plate on a bed of dry ice.

Aspirate the labeling medium.

Quickly wash the cells twice with ice-cold 0.9% NaCl solution.

Aspirate the final wash completely.

Add 1 mL of -80°C methanol to each well (for a 6-well plate).

Using a cell scraper, scrape the cells into the cold methanol.

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

Vortex the tubes vigorously for 30 seconds.

Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant containing the metabolites to a new pre-chilled tube.

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

Store the dried extracts at -80°C until analysis.

LC-MS Analysis
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Materials:

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-Exactive Orbitrap)

Appropriate LC column for polar metabolite separation (e.g., HILIC column)

Mobile phases (e.g., acetonitrile and water with appropriate additives)

Metabolite standards

Protocol:

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile/50%

water).

Inject the samples onto the LC-MS system.

Separate the metabolites using a suitable LC gradient.

Detect the metabolites using the mass spectrometer in full scan mode to acquire mass-to-

charge ratios (m/z) and intensities.

Analyze the data to identify metabolites and determine the mass isotopologue distributions

(MIDs) for each metabolite. The MIDs represent the relative abundance of each isotopologue

(e.g., M+0, M+1, M+2, etc.).

Correct the raw MIDs for the natural abundance of ¹³C.

Calculate the percentage of the metabolite pool that is labeled with ¹³C from glucose.

Visualizations
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Caption: Experimental workflow for ¹³C-glucose tracing in PHGDH knockout cells.
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Caption: Impact of PHGDH knockout on ¹³C-glucose metabolism.
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[https://www.benchchem.com/product/b15615773#isotope-tracing-with-13c-glucose-in-
phgdh-knockout-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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